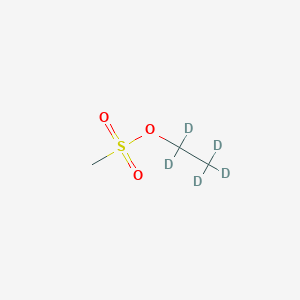

Ethyl-D5 methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Alkylation Reactions

EMS-d5 acts as an electrophilic alkylating agent, transferring the deuterated ethyl group (C2D5) to nucleophiles.

DNA Alkylation

-

Targets guanine residues at the O⁶ position, forming O⁶-ethyl-d5-guanine adducts .

-

This alkylation induces G→A transitions during DNA replication, a mechanism critical for mutagenesis studies .

Protein Modification

-

Reacts with sulfhydryl (-SH), amino (-NH2), and hydroxyl (-OH) groups in proteins, altering enzymatic activity .

Reactivity Parameters :

-

Rate constants for alkylation are comparable to EMS but exhibit KIE in solvent-dependent reactions .

Solvolysis and Hydrolysis

EMS-d5 undergoes solvolysis in protic solvents and hydrolysis in aqueous environments:

Alcoholysis

-

In ethanol, EMS-d5 reacts reversibly with excess ethanol to form diethyl-d5 ether and MSA :

C2D5SO3CH3+C2H5OH⇌(C2D5)(C2H5)O+CH3SO3H -

Kinetic Data :

Hydrolysis

-

Hydrolyzes in water to yield deuterated ethanol and methanesulfonic acid :

C2D5SO3CH3+H2O→C2D5OH+CH3SO3H -

Rate Constants :

Isotope Effects in Radical Reactions

Deuterium substitution in EMS-d5 influences radical-mediated reactions:

-

Hydrogen Atom Transfer (HAT) :

Experimental KIE Data :

| Substrate | Rate Constant (M⁻¹s⁻¹) | KIE (H/D) |

|---|---|---|

| 2,6-Lutidine | 6.7 × 10⁶ | 3.1 |

| 4-Phenylpyridine | 6.7 × 10⁶ | 2.3 |

| Data from alkoxyl radical studies |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Genetic Research

Mutagenesis Studies

Ethyl-D5 methanesulfonate is widely employed in mutagenesis experiments to induce genetic variations. It is particularly useful in the study of gene function through the generation of mutants. For instance:

- Arabidopsis thaliana : EMS has been used to create mutagenized populations for reverse genetics, allowing researchers to identify genes involved in polyamine biosynthesis and stress responses .

- Aspergillus oryzae : A study screened EMS-treated cultures to isolate mutants that exhibit antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential in antibiotic discovery .

Microbial Genetics

Transposon Mutagenesis

In microbial studies, EMS facilitates the development of transposon mutants, aiding in the understanding of microbial competition and antibiotic production:

- Erwinia carotovora : EMS-induced mutants were generated to study their ability to accept foreign DNA, which is crucial for understanding antibiotic production mechanisms .

- C. elegans : EMS has been used to identify mutations linked to drug resistance, showcasing its role in genetic mapping .

Toxicological Research

Embryotoxicity Studies

this compound's effects on embryonic development have been extensively documented:

- Fetal Anomalies : Research indicates that exposure to EMS during critical stages of development can lead to high frequencies of fetal deaths and malformations in animal models .

- Zygote Studies : Zygote transplantation experiments have shown that EMS can induce developmental abnormalities without maternal toxicity being a contributing factor .

Comparative Mutagenesis

Synergistic Effects with Other Mutagens

Studies have explored the interaction between EMS and other mutagens like X-rays, revealing synergistic effects that enhance mutation rates:

- A study demonstrated that combining EMS with X-ray exposure significantly increased mutation frequencies compared to either treatment alone, highlighting its utility in enhancing mutagenic effects for research purposes .

Wirkmechanismus

The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.

1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.

Uniqueness

Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.

Biologische Aktivität

Ethyl-D5 methanesulfonate (D5-EMS) is a deuterated form of ethyl methanesulfonate (EMS), a well-known alkylating agent used in mutagenesis studies. This compound has garnered attention for its biological activity, particularly in the context of genetic mutations and its applications in plant and microbial genetics. This article explores the biological activity of D5-EMS, highlighting relevant research findings, case studies, and data tables.

Overview of this compound

- Chemical Structure : D5-EMS is chemically represented as C₃H₃D₅O₃S, with a molecular weight of approximately 129.190 g/mol.

- Properties : D5-EMS is a stable compound with a density of about 1.2 g/cm³ and a boiling point around 214.4 °C at 760 mmHg.

D5-EMS acts primarily as an alkylating agent, introducing alkyl groups into DNA, which can lead to mutations. The mechanism involves the formation of DNA adducts that disrupt normal base pairing during DNA replication, resulting in various types of mutations, including point mutations and larger chromosomal alterations.

Mutagenesis Studies

-

Plant Genetics :

- Research has shown that D5-EMS can induce mutations in plant species such as cowpea (Vigna unguiculata). A study reported a mutation frequency of 1.58% when seeds were treated with a 0.35% concentration of EMS, demonstrating its effectiveness in generating genetic variability for crop improvement .

- The lethal dose 50 (LD50) for EMS was determined to be approximately 0.4%, indicating the concentration at which 50% of the seeds fail to germinate .

-

Microbial Genetics :

- In microbial studies, D5-EMS has been utilized to create transposon mutants in Erwinia carotovora, which are essential for understanding antibiotic biosynthesis and resistance mechanisms . Mutants generated through EMS treatment exhibited altered phenotypes, affecting their ability to produce antibiotics.

Case Studies

- Antibacterial Screening : A notable case involved the use of EMS to generate mutants of Aspergillus oryzae, which were screened for antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). One mutant displayed significant antibacterial activity, underscoring the potential of D5-EMS in drug discovery .

- Toxicity Assessment : In human skin cells exposed to sulfur mustard analogs, the application of DTP (2,6-dithiopurine) demonstrated that it could block mutagenesis induced by these agents. This study illustrates how EMS-related compounds can be critical in understanding cellular responses to mutagens .

Table 1: Summary of Biological Activities Induced by D5-EMS

| Study | Organism | Concentration Used | Mutation Frequency (%) | LD50 (Concentration) |

|---|---|---|---|---|

| Cowpea Mutagenesis | Vigna unguiculata | 0.35% | 1.58 | 0.4% |

| Transposon Mutants | Erwinia carotovora | Varies | N/A | N/A |

| Antibacterial Screening | Aspergillus oryzae | Varies | Significant activity found | N/A |

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBXMRUUVWRLT-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.